3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
3-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-dione core linked to a piperazine-substituted 9-methylpurine moiety. Its synthesis and characterization would likely involve methods such as X-ray crystallography (e.g., SHELX programs ) and mass spectrometry (e.g., ESI-MS, as seen in urea derivatives ).
Properties
IUPAC Name |
3-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-22-11-20-14-16(22)18-10-19-17(14)24-8-6-23(7-9-24)15-12-4-2-3-5-13(12)27(25,26)21-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDDUWOVEDVSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the piperazine ring, and finally, the formation of the benzothiazole structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The purine moiety may interact with nucleotide-binding sites, while the benzothiazole structure could engage in specific binding interactions with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, aromatic systems, and functional groups, leading to differences in molecular weight, solubility, and pharmacological profiles. Below is a detailed comparison:
Structural Analogs in Screening Databases
Table 1: Key Benzothiazole-Dione Derivatives
Key Observations :
- The target compound’s 9-methylpurine group distinguishes it from analogs with pyrimidine (e.g., dimethylaminopyrimidine ) or benzoyl substituents . This substitution may enhance stability against enzymatic degradation compared to unmodified purines .
- The benzothiazole-dione core is shared across analogs, but substituents on the piperazine ring dictate molecular weight and polarity.
Piperazine-Linked Urea Derivatives
Table 2: Urea-Based Piperazine-Thiazole Compounds
| Compound ID | Molecular Weight | Key Substituents | Yield (%) |
|---|---|---|---|
| 11k | 568.2 | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 |
| 11d | 534.1 | 4-Trifluoromethylphenyl | 85.3 |
| 11m | 602.2 | 3,5-Di(trifluoromethyl)phenyl | 84.7 |
Comparison :
- These urea derivatives replace the benzothiazole-dione core with a thiazole-urea system but retain the piperazine linker. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability compared to the target compound’s purine system .
- Higher molecular weights (e.g., 602.2 Da for 11m) suggest increased steric bulk, which may limit membrane permeability relative to the target compound (446.47 Da).
Purine and Benzodioxol Derivatives
- 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-9H-purine (CAS 24926-49-6):
Patent Compounds with Dibenzo Heterocycles
- 3-(4-Dibenzo[b,f][1,4]oxazepin-11-yl-piperazin-1-yl)-propanoic acid derivatives: These feature larger dibenzoheterocycles (e.g., oxazepine, diazepine) and target H1 and 5-HT2A receptors for sleep disorders . The target compound’s smaller benzothiazole-dione and purine system likely favors different targets, such as metabolic enzymes or inflammatory pathways .
Biological Activity
The compound 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a hybrid molecule that combines distinct structural motifs known for their biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features:
- Purine Derivative : The 9-methyl group on the purine core enhances its interaction with biological targets.
- Piperazine Ring : This moiety is known for its pharmacological properties.
- Benzothiazole Core : Associated with various biological activities including anticancer and antimicrobial effects.
Biological Activity Overview
Research indicates that the compound exhibits multiple biological activities, which can be categorized as follows:
1. Anticancer Activity
The benzothiazole-piperazine derivatives have shown promising anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
- Mechanism : Induction of apoptosis and cell cycle arrest.
- Case Study : A related benzothiazole derivative demonstrated significant inhibition of A431 and A549 cancer cells at low micromolar concentrations, highlighting the potential of benzothiazole derivatives in cancer therapy .
2. Neuroprotective Effects
Compounds based on benzothiazole-piperazine have been identified as multi-target-directed ligands (MTDL) against neurodegenerative diseases such as Alzheimer's disease:
- Mechanism : Effective binding to acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides.
- Research Findings : A study reported that a similar compound exhibited efficient binding and reduced neurotoxicity in cellular models .
3. Antimicrobial Properties
The structural features of benzothiazole compounds often confer antimicrobial activity:
- Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Research Findings : Compounds with similar piperazine-benzothiazole structures have shown effectiveness against various bacterial strains .
Data Table: Summary of Biological Activities
Research Findings
Recent studies highlight the importance of modifying the benzothiazole structure to enhance biological activity. For example:
- Synthesis and Evaluation : Research has focused on synthesizing novel derivatives that display enhanced anticancer properties through structural modifications .
- Multitarget Approach : The design of compounds targeting multiple pathways is gaining traction in drug development, particularly for complex diseases like cancer and neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
